molecular formula C16H12ClNO2 B2702639 N-(2-benzoyl-4-chlorophenyl)prop-2-enamide CAS No. 35290-78-9

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide

Cat. No. B2702639
CAS RN: 35290-78-9
M. Wt: 285.73
InChI Key: GMVKXNYHLXUBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” is an organic compound with the molecular formula C14H10ClNO2 . It has an average mass of 259.688 Da and a monoisotopic mass of 259.040009 Da .


Molecular Structure Analysis

The molecule contains a total of 57 bond(s). There are 33 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a flash point of 258.7±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has an ACD/LogP of 4.32 and an ACD/LogD (pH 5.5) of 3.49 .

Scientific Research Applications

Central Nervous System (CNS) Agents

“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been synthesized and evaluated as a potential CNS agent . The compound showed potent anxiolytic and skeletal muscle relaxant activity, making it a potential candidate for further research in the development of new CNS drugs .

Molecular Docking Studies

This compound has been used in molecular docking studies to understand its interaction with the GABAA receptor . These studies can provide valuable insights into the design of new drugs with improved efficacy and safety profiles .

Physicochemical Property Analysis

The physicochemical properties of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” have been analyzed and compared with those of the standard drug diazepam . This analysis can help in the optimization of the compound’s bioavailability and drug-likeness .

Crystal Structure Determination

The crystal structure of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been redetermined . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, and can guide the design of new compounds with desired characteristics .

Synthesis of α- and β-Amino Acids

“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” has been used as a reagent in the synthesis of tailor-made α- and β-amino acids . These amino acids have wide applications in the pharmaceutical industry .

Scale-up Synthesis

Studies have been conducted on the scale-up synthesis of “N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” on the 100 g scale . This research is important for the commercial production of the compound .

Future Directions

The compound could potentially be used in infectious disease research and as a reference material for highly accurate and reliable data analysis .

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h2-10H,1H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVKXNYHLXUBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide

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